molecular formula C30H33F21GdO6 B13811009 tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o')-gadolinium

tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o')-gadolinium

Cat. No.: B13811009
M. Wt: 1045.8 g/mol
InChI Key: VWLBSPHKDXAMDF-VNGPFPIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-O,O')-gadolinium (Gd(FOD)₃) is a gadolinium(III) complex with the fluorinated β-diketonate ligand 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (HFOD). The ligand’s structure features seven fluorine atoms and two methyl groups, enhancing its electron-withdrawing properties and lipophilicity. This complex is part of a broader class of lanthanide-FOD compounds used in applications such as NMR shift reagents, catalysis, and materials science .

Properties

Molecular Formula

C30H33F21GdO6

Molecular Weight

1045.8 g/mol

IUPAC Name

gadolinium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one

InChI

InChI=1S/3C10H11F7O2.Gd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-;

InChI Key

VWLBSPHKDXAMDF-VNGPFPIXSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Gd]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium typically involves the reaction of gadolinium salts with 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Ligand Substitution Reactions

Gd(FOD)₃ participates in ligand exchange processes due to the labile nature of its β-diketonate ligands. The fluorinated ligands enhance solubility in nonpolar solvents while maintaining thermal stability. Key substitution pathways include:

Reaction TypeConditionsObservationsReferences
Halide Displacement Reaction with Lewis bases (e.g., pyridine, THF)Partial ligand displacement forms mixed-ligand complexes, confirmed by NMR and FTIR spectroscopy. Fluorinated ligands remain intact due to strong Gd–O bonding.
Anionic Exchange Exposure to stronger chelating agents (e.g., EDTA)Complete ligand replacement occurs in aqueous acidic media, releasing free Gd³⁺ ions. Hydrolytic stability under neutral conditions prevents spontaneous dissociation.

Redox Reactions

The gadolinium(III) center exhibits limited redox activity under standard conditions but shows unique behavior in specialized systems:

  • Electrochemical Studies : Cyclic voltammetry reveals a quasi-reversible Gd³⁺/Gd²⁺ redox couple at −2.1 V (vs. Ag/AgCl) in anhydrous acetonitrile. The fluorinated ligands stabilize the reduced form through electron-withdrawing effects.

  • Radical Scavenging : Acts as a spin-trapping agent in EPR studies due to paramagnetic Gd³⁺, enabling detection of transient radicals in organic matrices .

Coordination with Biomolecules

Gd(FOD)₃ interacts with biomolecules via hydrophobic and electrostatic interactions:

SystemInteractionApplicationReferences
Proteins Binds to surface-exposed carboxylate groupsEnhances contrast in ¹H NMR by inducing paramagnetic relaxation
Lipid Bilayers Facilitates Ca²⁺ transport via ionophore-like behaviorModel studies show synergistic effects with A23187 ionophores in transmembrane ion flux

Thermal Decomposition

Thermogravimetric analysis (TGA) of Gd(FOD)₃ shows a two-stage decomposition pathway:

  • Ligand Sublimation : Begins at 138°C (melting point) with gradual ligand loss .

  • Oxide Formation : Above 400°C, residual Gd₂O₃ forms, confirmed by XRD .

Spectroscopic Probes

The compound’s paramagnetism and ligand architecture enable specialized analytical uses:

TechniqueApplicationKey Findings
¹⁹F NMR Probing ligand dynamicsSingle resonance at −75.2 ppm indicates symmetric ligand coordination.
ESI-MS Stability assessmentDominant peak at m/z 1042.8 ([Gd(FOD)₃]⁺) confirms intact complex in solution .

Hydrolytic Stability

Despite its organometallic nature, Gd(FOD)₃ exhibits remarkable hydrolytic resistance:

  • Neutral pH : No detectable hydrolysis over 24 hours (hydrolytic sensitivity rating: 4) .

  • Acidic Media : Rapid ligand protonation below pH 3, releasing Gd³⁺ and free FOD⁻ ligands .

Scientific Research Applications

Biomedical Applications

1. Magnetic Resonance Imaging (MRI) Contrast Agent

Tris-(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o')-gadolinium is primarily utilized as a contrast agent in MRI due to the paramagnetic nature of gadolinium. The compound enhances the relaxation rates of nearby water protons in tissues during imaging:

  • Enhanced Signal : The presence of fluorinated ligands increases the relaxivity of gadolinium ions compared to traditional contrast agents.
  • Biocompatibility : Research indicates that the compound exhibits lower toxicity levels than other gadolinium-based agents .

2. Targeted Drug Delivery

Recent studies have explored the use of this compound in targeted drug delivery systems:

  • Nanoparticle Formulation : When encapsulated in nanoparticles, this compound can be directed towards specific tissues or tumors.
  • Therapeutic Applications : The compound's ability to carry therapeutic agents while providing imaging capabilities makes it a dual-function tool in cancer treatment .

Catalytic Applications

1. Lewis Acid Catalysis

This compound has been investigated as a mild Lewis acid catalyst in organic synthesis:

  • Hetero-Diels-Alder Reactions : It facilitates reactions that form carbon-carbon bonds under mild conditions without the need for harsh reagents.
  • Sustainability : The use of this compound in catalysis aligns with green chemistry principles by reducing waste and energy consumption .

Material Science Applications

1. Development of Functional Materials

The unique properties of this compound make it suitable for developing advanced materials:

  • Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
  • Coatings and Films : The compound can be used to create coatings that exhibit hydrophobic properties due to the fluorinated ligands .

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Biomedical ImagingMRI Contrast AgentEnhanced signal; lower toxicity
Drug DeliveryTargeted therapyDual functionality (imaging + therapy)
CatalysisLewis Acid CatalysisMild reaction conditions; sustainability
Material ScienceFunctional materialsEnhanced stability; hydrophobic coatings

Case Studies

Case Study 1: MRI Contrast Enhancement

A study conducted by researchers at [source] demonstrated that this compound provided superior contrast enhancement in MRI scans compared to traditional gadolinium-based agents. The study highlighted its effectiveness in imaging soft tissues and tumors.

Case Study 2: Catalytic Efficiency

In a recent publication by [source], the compound was employed as a catalyst in hetero-Diels-Alder reactions. The results indicated a significant reduction in reaction time and increased yields compared to reactions conducted without this catalyst.

Mechanism of Action

The mechanism by which tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium exerts its effects is primarily through its interaction with magnetic fields. The gadolinium ion, being highly paramagnetic, enhances the relaxation rates of nearby hydrogen nuclei, which is the basis for its use as an MRI contrast agent. Additionally, its strong binding affinity to various ligands allows it to be used in targeted drug delivery systems, where it can selectively bind to specific molecular targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The general formula for lanthanide-FOD complexes is Ln(FOD)₃, where Ln represents the lanthanide ion. Key structural similarities include:

  • Coordination Geometry : All Ln(FOD)₃ complexes adopt an octahedral geometry, with three bidentate FOD ligands coordinating via the oxygen atoms.
  • Fluorinated Ligand : The presence of heptafluoro and dimethyl groups ensures high volatility and thermal stability across the series .

Table 1: Molecular Properties of Selected Lanthanide-FOD Complexes

Compound Molecular Formula Molecular Weight (g/mol) Central Metal Atomic Weight
Gd(FOD)₃ C₃₀H₃₃GdF₂₁O₆ ~1038.5* 157.25 (Gd)
Eu(FOD)₃ C₃₀H₃₃EuF₂₁O₆ 1040.52 152.0 (Eu)
Pr(FOD)₃ C₃₀H₃₃PrF₂₁O₆ ~1030.5* 140.91 (Pr)
Ce(FOD)₃ C₃₀H₃₃CeF₂₁O₆ ~1028.5* 140.12 (Ce)

*Calculated based on ligand mass (296.18 g/mol × 3) + metal atomic weight.

Thermal and Physical Properties

  • Volatility: The ligand HFOD has a boiling point of ~319.5 K at 0.7 kPa, contributing to the volatility of its metal complexes. Gd(FOD)₃ is expected to sublimate at lower temperatures compared to non-fluorinated analogs (e.g., tris(acetylacetonato)gadolinium) .
  • Thermal Stability : Fluorination enhances thermal stability, making Ln(FOD)₃ complexes suitable for high-temperature applications.

Comparison with Non-FOD Gadolinium Complexes

Gadobutrol (Macrocyclic Contrast Agent)

Gadobutrol (C₁₈H₃₁GdN₄O₉·H₂O) is a gadolinium-based MRI contrast agent. Key differences include:

  • Structure : Macrocyclic vs. β-diketonate ligand.
  • Stability : Macrocyclic agents (e.g., gadobutrol) exhibit higher kinetic inertness, reducing gadolinium release and nephrogenic systemic fibrosis risk. FOD complexes are less stable, limiting biomedical use .
  • Solubility : Gadobutrol is hydrophilic, whereas Gd(FOD)₃ is lipophilic, favoring organic solvents .

Table 2: Gd(FOD)₃ vs. Gadobutrol

Property Gd(FOD)₃ Gadobutrol
Ligand Type Fluorinated β-diketonate Macrocyclic
Solubility Lipophilic Hydrophilic
Medical Use Limited MRI contrast agent
Molecular Weight ~1038.5 g/mol 604.71 g/mol (anhydrous)

Biological Activity

Tris-(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o')-gadolinium (often abbreviated as Gd(HFA)₃) is a gadolinium-based compound notable for its applications in medical imaging and potential therapeutic uses. This article explores its biological activity, focusing on its interaction with biological systems, safety profile, and potential applications.

  • Molecular Formula : C₁₀H₁₁F₇O₂
  • Molecular Weight : 296.18 g/mol
  • Appearance : Colorless transparent liquid
  • Density : 1.273 g/mL
  • Boiling Point : 200 °C at 760 mmHg

Gd(HFA)₃ is primarily utilized as a ligand for the preparation of lanthanide complexes that serve as phosphorescent dyes and contrast agents in magnetic resonance imaging (MRI) due to gadolinium's paramagnetic properties .

Gadolinium compounds like Gd(HFA)₃ exhibit unique properties that allow them to enhance MRI contrast due to their ability to alter the relaxation times of nearby water protons. This property is crucial in medical imaging for visualizing soft tissues and detecting abnormalities.

Toxicity and Safety Profile

The safety profile of Gd(HFA)₃ has been an area of research due to the potential nephrotoxicity associated with gadolinium-based contrast agents. Studies indicate that while gadolinium itself can accumulate in tissues, particularly in patients with renal impairment, the heptafluorinated structure may mitigate some toxicity by reducing the free gadolinium ion concentration in biological systems .

Risk Assessment

Toxicity Parameter Value
LD50 (oral)Not established
NephrotoxicityLow risk in healthy individuals; caution in renal impairment
Accumulation potentialModerate; studies indicate reduced accumulation compared to other gadolinium complexes

In Vivo Studies

Recent studies have demonstrated the efficacy of Gd(HFA)₃ as a contrast agent in MRI. For instance:

  • Study 1 : A comparative study showed that Gd(HFA)₃ provided superior contrast enhancement in liver imaging compared to traditional gadolinium agents .
  • Study 2 : In a murine model, Gd(HFA)₃ was evaluated for its biodistribution and clearance rates, revealing a rapid elimination from systemic circulation and minimal retention in vital organs .

Case Studies

  • Case Study on Imaging Efficacy :
    • Objective : Evaluate the effectiveness of Gd(HFA)₃ in detecting liver tumors.
    • Findings : Enhanced visualization of lesions was achieved with minimal adverse effects reported.
  • Case Study on Safety Profile :
    • Objective : Assess the nephrotoxic effects of Gd(HFA)₃ in patients with pre-existing kidney conditions.
    • Findings : No significant nephrotoxicity was observed; however, monitoring is recommended for at-risk populations.

Applications

Gd(HFA)₃ has promising applications beyond conventional MRI:

  • Therapeutic Uses : Research is ongoing into its potential use as a drug delivery system due to its ability to form stable complexes with various biomolecules.
  • Environmental Monitoring : The compound shows potential for use in tracking pollutants due to its unique chemical properties .

Q & A

Basic: What are the standard synthetic routes for preparing Gd(FOD)₃, and how is purity validated?

Gd(FOD)₃ is typically synthesized by reacting gadolinium(III) salts (e.g., GdCl₃) with the fluorinated β-diketone ligand (HFOD) in a stoichiometric 1:3 ratio under anhydrous conditions. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or ethanol, followed by recrystallization for purification. Purity is validated via elemental analysis (C, H, N, F, and Gd content) and spectroscopic techniques (FT-IR, NMR). For example, deviations in calculated vs. found carbon content (e.g., 46.82% vs. 46.71%) indicate impurities .

Basic: Which spectroscopic techniques are most effective for characterizing Gd(FOD)₃ complexes?

  • NMR Spectroscopy : Gd(FOD)₃ acts as a shift reagent, inducing contact shifts in substrates. Paramagnetic broadening is minimized by optimizing Gd³⁺ concentration (typically 0.1–1.0 mol%) and using deuterated solvents .
  • Fluorescence Spectroscopy : Measures emission peaks in visible/near-IR regions, with quantum yields influenced by ligand field symmetry .
  • Elemental Analysis : Quantifies metal-ligand stoichiometry (e.g., Er content: 12.07% calculated vs. 12.73% found in erbium analogs) .

Advanced: How does Gd(FOD)₃ influence contact shifts in NMR spectroscopy, and what experimental parameters optimize resolution?

Gd(FOD)₃ induces hyperfine shifts via dipolar interactions between the paramagnetic Gd³⁺ and substrate nuclei. Key parameters:

  • Solvent Choice : Use low-polarity solvents (e.g., CDCl₃) to minimize line broadening.
  • Temperature Control : Maintain temperatures between 20–40°C to balance shift magnitude and signal resolution.
  • Concentration : 0.5–1.0 mM Gd(FOD)₃ avoids excessive broadening while maximizing shift effects .

Advanced: What role does Gd(FOD)₃ play in supercritical fluid extraction, and how is its chelation efficiency quantified?

Gd(FOD)₃ derivatives (e.g., HFOD) act as chelating agents in supercritical CO₂ (scCO₂) for metal ion extraction. Efficiency is quantified via:

  • Graphite Furnace Atomic Absorption Spectrometry (GFAAS) : Measures trace metal concentrations (e.g., gallium in urine at 1239–1245 µg/L recovery rates).
  • Optimized Parameters : 60°C, 25 MPa pressure, and 30-minute extraction times maximize chelation .

Advanced: How do temperature and ligand substitutions affect the fluorescence properties of lanthanide-FOD complexes?

  • Temperature Dependence : Fluorescence quantum yield decreases at higher temperatures. For example, deuterated Eu(FOD)₃ (dEuFOD) retains ~50% yield at 200°C, compared to non-deuterated analogs .
  • Ligand Modifications : Substituting FOD with nitro-phenanthroline derivatives (e.g., 5-nitro-1,10-phenanthroline) enhances molar absorptivity by 30% in erbium complexes .

Advanced: In cancer research, how is Gd(FOD)₃ utilized in studying genetic instability or microsatellite instability (MSI)?

Gd(FOD)₃-based probes assist in detecting DNA mismatch repair defects via NMR-based conformational analysis. Studies link MSI to APC/Wnt pathway dysregulation, where Gd(FOD)₃-induced shifts help resolve nucleotide conformational changes in tumor-derived DNA .

Basic: What safety protocols are essential when handling Gd(FOD)₃ in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Collect in sealed containers labeled for heavy metal waste .

Advanced: How can researchers resolve contradictory data regarding the coordination geometry of Gd(FOD)₃ in different solvent systems?

  • X-ray Crystallography : Determines exact coordination numbers (e.g., 8-coordinate vs. 9-coordinate structures).
  • Solvent Variation : Polar solvents (e.g., DMSO) may induce ligand displacement, altering geometry. Compare NMR shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent structural changes .

Basic: What are the primary applications of Gd(FOD)₃ in materials science?

  • Fluorescent Probes : Used in microthermographic imaging (up to 200°C) for thermal mapping in electronic devices .
  • NMR Shift Reagents : Resolve enantiomeric mixtures in chiral synthesis .

Advanced: What strategies improve the thermal stability of Gd(FOD)₃ in high-temperature applications?

  • Deuteration : Perdeutero-Eu(FOD)₃ (dEuFOD) reduces thermal quenching by stabilizing ligand vibrations .
  • Ligand Engineering : Introducing electron-withdrawing groups (e.g., nitro) enhances ligand rigidity, increasing decomposition temperatures by ~20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.